REACTION_CXSMILES
|
[CH:1]1[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3](I)[CH:2]=1.[OH-:16].[Na+].[O-:18][O-].[Na+].[Na+]>[Cu].O>[CH:2]1[C:3]([OH:16])=[CH:4][CH:5]=[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([OH:18])=[CH:10][CH:9]=2)[CH:1]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
84.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1OC2=CC=C(C=C2)I)I
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cuprous chloride
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[O-][O-].[Na+].[Na+]
|
Name
|
copper
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the batch was stirred for another 3 hours at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 0.5-liter three-neck flask equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
200 g of ice were added to the filtrate, which
|
Type
|
CUSTOM
|
Details
|
recrystallized from 0.8 liter of water
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=C1O)OC2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |